N-(2,6-Diethylphenyl)-3-oxohexanamide
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Overview
Description
N-(2,6-Diethylphenyl)-3-oxohexanamide is an organic compound characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and an amide functional group attached to a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-3-oxohexanamide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxohexanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)-3-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2,6-Diethylphenyl)-3-oxohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-3-oxohexanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-3-oxohexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
112216-37-2 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxohexanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-8-14(18)11-15(19)17-16-12(5-2)9-7-10-13(16)6-3/h7,9-10H,4-6,8,11H2,1-3H3,(H,17,19) |
InChI Key |
VXFRRGWTJRVXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
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